molecular formula C14H10ClFO2 B1406462 4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1623144-61-5

4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1406462
CAS No.: 1623144-61-5
M. Wt: 264.68 g/mol
InChI Key: MZSGMTUACIJSNI-UHFFFAOYSA-N
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Description

“4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde” is a complex organic compound. It is a derivative of biphenyl, which consists of two benzene rings connected at the 1,1’ position . The compound is substituted with a chlorine atom, a fluorine atom, and a methoxy group at the 4, 2’, and 5’ positions respectively .


Synthesis Analysis

The synthesis of such complex biphenyl derivatives often involves multiple steps and various chemical reactions . One common method for synthesizing biphenyl compounds is the Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . The synthesis of “4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde” could potentially involve this method, with appropriate precursors and conditions.


Molecular Structure Analysis

The molecular structure of “4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde” can be deduced from its name and the general structure of biphenyl compounds . The compound consists of two benzene rings connected at the 1,1’ position, with a chlorine atom, a fluorine atom, and a methoxy group attached at the 4, 2’, and 5’ positions respectively .


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde” would depend on the specific conditions and reagents used . As a derivative of biphenyl, this compound could potentially undergo various types of reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde” would depend on its specific structure and composition . For instance, the presence of the chlorine, fluorine, and methoxy substituents could affect the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ali et al. (2013) demonstrated the synthesis of various novel compounds through Suzuki-Miyaura cross-coupling, which included derivatives of 4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde. These compounds were evaluated for their antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities, showing significant biological activities (Ali et al., 2013).

Liquid Crystal Properties

Brown et al. (1988) compared the liquid crystal behavior of compounds derived from 2-fluoro-, 2'-fluoro-, 2'-chloro-, 2'-bromo-, and 2'-iodo-biphenyl-4-carbaldehyde, including the 4-Chloro-2'-fluoro-5'-methoxy derivative. This research provided insights into the properties of liquid crystals derived from such compounds (Brown et al., 1988).

Chemical Synthesis and Applications

In a study by Bawa et al. (2009), the reductive amination of similar compounds to this compound was described, highlighting the significance of these compounds in the synthesis of biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa et al., 2009).

Fluorogenic Reagents and Labeling

Ito and Maruyama (1983) explored the use of compounds like this compound in the development of fluorogenic reagents. These reagents were used for labeling carboxylic acids, demonstrating their potential utility in chemical and biochemical analyses (Ito & Maruyama, 1983).

Gas Chromatography and Mass Spectrometry

Tulp et al. (1977) investigated the mass spectra and gas chromatographic properties of halogeno-substituted methoxy-biphenyls, including derivatives of this compound. Their research is significant for understanding the analytical characterization of such compounds (Tulp et al., 1977).

Synthesis and Polymer Research

Kharas et al. (2016) synthesized and characterized novel copolymers incorporating derivatives of this compound, contributing to the field of polymer chemistry and materials science (Kharas et al., 2016).

Mechanism of Action

The mechanism of action of “4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde” would depend on its specific application. For instance, in a chemical reaction, the compound could act as a reactant, a catalyst, or a ligand, depending on the specific reaction and conditions .

Safety and Hazards

The safety and hazards associated with “4-Chloro-2’-fluoro-5’-methoxy-[1,1’-biphenyl]-2-carbaldehyde” would depend on its specific properties and usage . As with any chemical compound, appropriate safety measures should be taken when handling this compound, including wearing protective clothing and avoiding inhalation, ingestion, and contact with skin and eyes .

Properties

IUPAC Name

5-chloro-2-(2-fluoro-5-methoxyphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-11-3-5-14(16)13(7-11)12-4-2-10(15)6-9(12)8-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSGMTUACIJSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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